1,7-Naphthyridine-6-carbaldehyde
Overview
Description
1,7-Naphthyridine-6-carbaldehyde is a chemical compound with the molecular formula C9H6N2O . It is a type of naphthyridine, which is a class of compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine core with a carbaldehyde group attached at the 6-position . Naphthyridines are bicyclic compounds that contain two nitrogen atoms, each in a separate six-membered ring .
Chemical Reactions Analysis
Naphthyridines, including this compound, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Scientific Research Applications
Scaleable Synthesis and Antitumor Applications
- A scalable synthesis method for 3-hydroxy-1,5-naphthyridine-4-carbaldehyde was developed, showcasing its potential in the synthesis of complex naphthyridine derivatives (Li et al., 2010).
- Novel functionalized 1,8-naphthyridine derivatives were synthesized, with several compounds displaying significant antiproliferative properties against cancer cells, highlighting their potential in antitumor therapies (Fu et al., 2015).
Antimicrobial Activities and Synthesis of Ligands
- New chromene-based [1,8]naphthyridines derivatives showed promise as antimicrobial agents, indicating their potential in addressing antibiotic resistance (Gohil et al., 2016).
- Research on bis(2-[1,8]naphthyridinyl) bridging ligands with multidentate binding sites has been conducted, revealing their potential in the construction of complex molecular architectures (Fernández-Mato et al., 2008).
Photophysical Properties and Fluorescence Studies
- The synthesis of new 1,2-dihydro-2-imino-7-methyl-1,6(6H)-naphthyridin-5-ones demonstrated potential activity against tuberculosis, showcasing the relevance of naphthyridines in medicinal chemistry (Heber & Stoyanov, 2000).
- A study on the fluorescence of new angular polycyclic blue light-emitting pyrazolo[3,4-h][1,6]naphthyridines and their interaction with bovine serum albumin (BSA) revealed insights into their photophysical properties and potential as fluorescence probes (Patil et al., 2011).
Future Directions
Naphthyridines, including 1,7-Naphthyridine-6-carbaldehyde, have significant importance in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .
Properties
IUPAC Name |
1,7-naphthyridine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-4-7-2-1-3-10-9(7)5-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHFNXURSKEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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